7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione
Description
Properties
IUPAC Name |
7-chloro-1H-[1,3]thiazolo[5,4-c]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-8-2-4-5(3)9-6(10)11-4/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRHPJEUHDEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolopyridine compound.
Industrial Production Methods
Industrial production of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted thiazolopyridines.
Scientific Research Applications
Medicinal Chemistry
7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione has shown significant promise as a potential therapeutic agent. Its derivatives are being investigated for various pharmacological activities:
- Antimicrobial Activity : Compounds derived from this scaffold have exhibited broad-spectrum antimicrobial properties. For instance, studies have reported that certain derivatives demonstrate potent activity against both bacterial and fungal strains, making them candidates for the development of new antibiotics .
- Anticancer Potential : Research indicates that thiazolo[5,4-c]pyridine derivatives can inhibit cancer cell proliferation. Specific compounds have been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .
- Antiviral Properties : Recent investigations have revealed antiviral activity against viruses like H5N1 and SARS-CoV-2. These compounds may interfere with viral replication processes, suggesting their potential as antiviral therapeutics.
Biological Studies
The compound is also utilized in biological research due to its ability to interact with various biological targets:
- Enzyme Inhibition : 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione serves as a scaffold for studying enzyme inhibition mechanisms. For example, it has been shown to inhibit specific kinases involved in cancer progression, such as PI3Kα kinase.
- Receptor Binding : Its derivatives are being explored for binding affinity to adenosine receptors, which are implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. Some derivatives have demonstrated high binding affinity and selectivity as inverse agonists .
Industrial Applications
In addition to its medicinal applications, 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione is used in various industrial processes:
- Synthesis of Advanced Materials : The compound acts as an intermediate in the synthesis of advanced materials used in pharmaceuticals and agrochemicals. Its unique chemical properties allow for the development of novel compounds with enhanced functionalities .
Anticancer Activity Case Study
A recent study demonstrated that a derivative of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 2 µM. This study emphasized the compound's ability to induce cell cycle arrest and apoptosis through specific molecular pathways.
Antiviral Efficacy Case Study
In vitro assays showed that certain fluorinated derivatives of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione had enhanced activity against SARS-CoV-2 compared to their non-fluorinated counterparts. The mechanism involved direct interaction with viral proteins, indicating a potential pathway for therapeutic development against viral infections.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares structural features, substituents, and physical properties of 7-chlorothiazolo[5,4-c]pyridine-2(1H)-thione with analogous compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Differences |
|---|---|---|---|---|---|
| 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione | 7-Cl | C₆H₃ClN₂S₂ | 183.69 | >290 | Fused thiazole-pyridine (5,4-c) |
| 5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione | 5-OCH₃ | C₇H₆N₂OS₂ | 214.27 | N/A | Methoxy substituent; 5,4-b ring fusion |
| 6-Chlorothiazolo[4,5-c]pyridine-2(3H)-thione | 6-Cl | C₆H₃ClN₂S₂ | 183.69 | N/A | Chlorine at position 6; 4,5-c fusion |
| Pyridine-2(1H)-thione | None | C₅H₅NS | 111.17 | N/A | Simple pyridine-thione, no fused ring |
Key Observations :
- Position of Chlorine : The 7-chloro derivative exhibits higher thermal stability (melting point >290°C) compared to the 6-chloro isomer, likely due to differences in crystal packing and intermolecular interactions .
- Substituent Electronic Effects : The electron-withdrawing Cl group in the 7-chloro derivative increases electrophilicity at the thione sulfur, enhancing reactivity in nucleophilic substitutions. In contrast, the 5-methoxy derivative (electron-donating OCH₃) may exhibit reduced electrophilicity but improved solubility .
- Ring Fusion : Compounds with 5,4-c vs. 5,4-b or 4,5-c ring fusion exhibit distinct electronic properties due to variations in π-conjugation and steric hindrance .
Key Findings :
- Anticancer Activity : Thiazolo[4,5-b]pyridine derivatives (e.g., compound S22) show higher potency (IC₅₀ = 1.71 µM) compared to simpler thiones, attributed to the thiophene substituent and optimized lipophilicity .
- Antimicrobial Action : The 7-chloro derivative’s activity may stem from its ability to inhibit bacterial thioredoxin reductase, a mechanism observed in other thione-containing heterocycles .
Reactivity Insights :
- The 7-chloro derivative’s thione group readily participates in alkylation and acylation reactions, forming derivatives for agrochemical applications .
- Thiazolo[5,4-b]pyridine-2-thione (97) exists predominantly in the thione tautomer in neutral media but shifts to the thiol form under acidic conditions, affecting its reactivity .
Electronic and Coordination Properties
- 7-Chloro Derivative: The Cl substituent increases electrophilicity, enhancing its ability to coordinate with transition metals (e.g., Pd, Pt) compared to non-halogenated analogs. This property is exploited in catalysis and materials science .
- Pyridine-2(1H)-thione : Forms stable complexes with Cu(I), demonstrating luminescent properties useful in optoelectronic devices .
Biological Activity
7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione features a thiazole ring fused with a pyridine moiety, which contributes to its pharmacological properties. The presence of chlorine and thione functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the compound's potent antimicrobial properties. For instance, a series of hydrazone derivatives synthesized from related thiazole structures exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.9 µg/mL against Mycobacterium luteum .
Table 1: Antimicrobial Activity of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 21 | Mycobacterium luteum | 3.9 |
| 15 | Staphylococcus aureus | 8.0 |
| 22 | Escherichia coli | 12.5 |
Antitumor Activity
The antitumor potential of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione has also been investigated extensively. In vitro studies using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines revealed that certain derivatives significantly reduced cell viability. The most active derivative demonstrated an IC50 value of approximately 39.2 µM against MDA-MB-231 cells .
Case Study: Cytotoxicity Assessment
In a systematic study involving various cancer cell lines, the compound exhibited selective cytotoxicity. For example, one derivative showed an IC50 of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), while maintaining low toxicity towards normal human keratinocytes (IC50 > 50 µM) . This selectivity suggests its potential as an anticancer agent with favorable safety profiles.
The mechanisms underlying the biological activities of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione have been explored through molecular docking studies and in silico modeling. These studies indicate that the compound may influence key signaling pathways involved in cancer progression, particularly through the inhibition of proteins such as BRAF and MEK serine-threonine kinases .
Table 2: Mechanistic Insights from Molecular Docking Studies
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| BRAF | -8.5 | Hydrogen Bond |
| MEK | -7.8 | Hydrophobic Interaction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione, and what critical reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions. A typical route involves reacting substituted pyridine precursors with carbon disulfide and alkylating agents under basic conditions (e.g., sodium ethoxide in ethanol under reflux). Key parameters include:
- Reagent stoichiometry : Excess carbon disulfide improves thione group incorporation .
- Temperature control : Reflux conditions (~78°C for ethanol) ensure complete cyclization .
- Base selection : Sodium ethoxide enhances nucleophilic substitution efficiency .
- Purification : Recrystallization from polar aprotic solvents (e.g., dioxane) improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm aromatic proton environments and sulfur/nitrogen connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves fused-ring geometry and substituent positioning (e.g., chlorine at C7) .
- FT-IR : Identifies thione (C=S) stretching vibrations (~1200–1250 cm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione to improve purity and scalability?
- Methodological Answer :
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization .
- Yield enhancement : Employ microwave-assisted synthesis for faster reaction kinetics and reduced byproducts .
- Scalability : Pilot-scale reactions using continuous flow reactors improve reproducibility .
Q. What strategies are recommended for resolving contradictions in reported biological activities of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione across different studies?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO concentration) .
- Structural analogs : Compare activity with derivatives (e.g., methyl or trifluoromethyl substitutions) to identify pharmacophore requirements .
- Purity validation : Confirm compound purity (>98% via HPLC) to rule out confounding effects from synthetic byproducts .
- Mechanistic studies : Employ enzyme inhibition assays (e.g., PI3K activity) to correlate bioactivity with specific molecular interactions .
Q. How should researchers design experiments to validate the PI3K inhibition mechanism of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione?
- Methodological Answer :
- Dose-response curves : Test compound concentrations from 1 nM to 100 µM to calculate IC values .
- Kinetic assays : Use ADP-Glo™ kinase assays to measure ATP consumption in real time .
- Selectivity profiling : Screen against related kinases (e.g., mTOR, AKT) to confirm specificity .
- Structural docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding interactions with PI3K’s ATP-binding pocket .
Data Analysis and Contradiction Management
Q. How can researchers address discrepancies in reported solubility and stability profiles of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Counterion effects : Compare hydrochloride salts vs. free bases to improve aqueous stability .
Q. What computational tools are recommended for predicting the reactivity of 7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione in substitution reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model electrophilic aromatic substitution pathways .
- Molecular orbital analysis : Identify reactive sites via HOMO-LUMO energy gaps (e.g., C2 thione as a nucleophilic center) .
- Kinetic simulations : Apply Eyring equation to predict reaction rates under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
